2-异丁氧基-4-甲基-1-硝基苯

描述

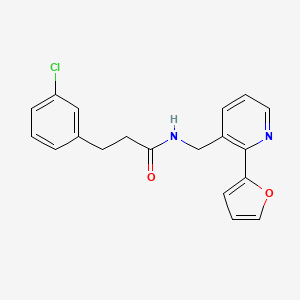

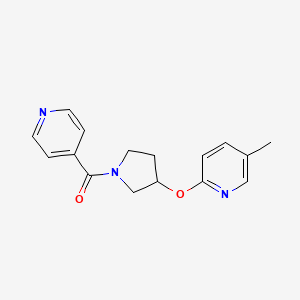

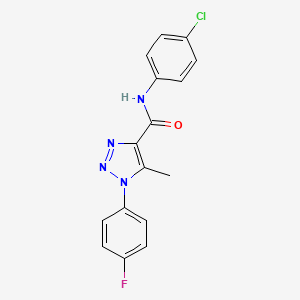

2-Isobutoxy-4-methyl-1-nitrobenzene is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 . It is a synthetic compound and does not occur naturally .

Synthesis Analysis

The synthesis of nitro compounds like 2-Isobutoxy-4-methyl-1-nitrobenzene can be achieved through several methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis

The molecular structure of 2-Isobutoxy-4-methyl-1-nitrobenzene consists of a benzene ring with a nitro group (-NO2), a methyl group (-CH3), and an isobutoxy group (-OC4H9) attached to it . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis

Nitro compounds like 2-Isobutoxy-4-methyl-1-nitrobenzene can undergo various chemical reactions. For instance, the nitro group can be reduced to an amine group . Also, nitro compounds can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

2-Isobutoxy-4-methyl-1-nitrobenzene has a predicted density of 1.092±0.06 g/cm3 and a predicted boiling point of 326.1±22.0 °C . Nitro compounds are known to have high dipole moments, which fall between 3.5 D and 4.0 D, depending on the nature of the compound .科学研究应用

环境影响和降解

- 硝基苯被认为是一种主要的污染物,研究重点是使用零价铁 (Fe0) 减少其在合成废水中的含量,该方法成功地将硝基苯转化为苯胺,这是其在工业废水流中降解的一个步骤 (曼塔、泰勒、比斯瓦斯和贝特拉,2001 年)。这项研究突出了化学还原预处理作为处理硝基苯污染的一种方法的潜力。

- 另一项研究探讨了使用芬顿试剂降解硝基苯,揭示了通过羟基化和随后的氧化过程形成酚类产物,表明硝基苯在水处理应用中的降解途径复杂 (卡洛斯、法布里、卡帕雷利、普雷沃、普拉毛罗和艾因施拉格,2008 年)。

催化和化学反应

- 对固体酸的研究表明它们在催化中的应用,研究通过固体酸引起硝基苯及相关化合物光谱位移的能力来衡量常见固体酸的相对强度。这项研究有助于理解固体在各种化学反应中的催化特性 (乌曼斯基、恩格哈特和霍尔,1991 年)。

- 特定假单胞菌菌株对硝基苯化合物的生物降解突出了环境修复的微生物途径,其中这些细菌使用硝基苯作为唯一的碳和能源,将其转化为危害较小的物质 (海格勒、华莱士和西班牙,1993 年)。

材料合成

- 关于离子液体中硝基苯的电化学还原的研究提供了对硝基化合物还原机理及其在材料合成中的潜在应用的见解,展示了硝基苯衍生物在化学过程中的多功能性 (西尔维斯特、韦恩、奥尔多斯、哈德克尔和康普顿,2006 年)。

作用机制

Mode of Action

The compound could interact with its targets through various mechanisms, such as binding to a protein or enzyme, altering its function, or interacting with cell membranes to disrupt their integrity. The presence of functional groups, such as the nitro group in “2-Isobutoxy-4-methyl-1-nitrobenzene”, could influence these interactions .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if it targets an enzyme involved in a particular metabolic pathway, it could alter the pathway’s function .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on factors such as its size, polarity, and solubility. These properties would influence its bioavailability, or the extent and rate at which it reaches its targets .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from altering cellular function to causing cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

属性

IUPAC Name |

4-methyl-2-(2-methylpropoxy)-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(2)7-15-11-6-9(3)4-5-10(11)12(13)14/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHPWJCEHZPRQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

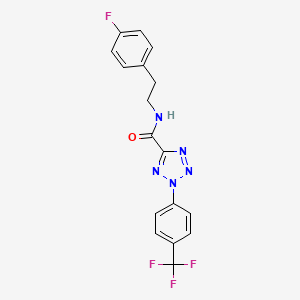

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2963869.png)

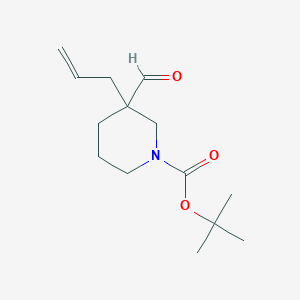

![5-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2963880.png)

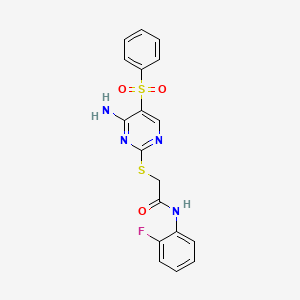

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2963881.png)